2-Chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, with the CAS Number 1025814-13-4, is a compound characterized by its complex structure and potential biological applications. This compound is classified as an organic chemical and falls under the category of substituted benzamides, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and is categorized based on its structural features. Its molecular formula is with a molecular weight of approximately 461.968 g/mol. The compound's classification as a benzamide derivative highlights its relevance in medicinal chemistry, particularly in drug design and development.
The synthesis of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide can be approached through various synthetic routes. One notable method involves the reaction of 2-chloro-6-methylphenyl derivatives with ethylamine and pyrimidine intermediates.
This synthetic pathway has been documented in scientific literature, emphasizing its efficiency and yield in producing the desired compound .
The molecular structure of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide can be represented by the following details:
Cc1nc(NCCNCCO)cc(Nc2ncc(s2)C(=O)Nc3c(C)cccc3Cl)n1
InChI=1S/C20H24ClN7O2S/c1-12-4-3-5-14(21)18(12)28-19(30)15-11-24-20(31-15)27-17-10-16(25-13(2)26-17)23-7-6-22-8-9-29/h3-5,10-11,22,29H,6-9H2,1-2H3,(H,28,30)(H2,23,24,25,26,27)
This structure exhibits a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
The chemical reactivity of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide involves several potential reactions:
These reactions are fundamental for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity .
The mechanism of action for 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Data supporting these mechanisms often come from preclinical studies evaluating the compound's efficacy against specific targets .
The physical and chemical properties of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide are crucial for its application:
The primary applications of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide include:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 471-84-1
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: